molecular formula C18H16F3N5O4 B10963034 N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B10963034
M. Wt: 423.3 g/mol
InChI Key: WWZDQIQYIDQAOZ-UHFFFAOYSA-N
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Description

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including an aminocarbonyl group, a trifluoromethyl group, and an isoxazole ring, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the coupling reaction of aniline derivatives with isoxazole-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under inert conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(Aminocarbonyl)-5-methyl-3-isoxazolecarboxamide
  • 5-methyl-isoxazole-3-carboxylic acid carbamoylamide

Uniqueness

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C18H16F3N5O4

Molecular Weight

423.3 g/mol

IUPAC Name

N-(5-carbamoyl-1-methylpyrazol-4-yl)-5-methyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H16F3N5O4/c1-9-12(8-29-11-5-3-4-10(6-11)18(19,20)21)14(25-30-9)17(28)24-13-7-23-26(2)15(13)16(22)27/h3-7H,8H2,1-2H3,(H2,22,27)(H,24,28)

InChI Key

WWZDQIQYIDQAOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=C(N(N=C2)C)C(=O)N)COC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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